Zeamatin
Description
Properties
CAS No. |
130590-19-1 |
|---|---|
Molecular Formula |
C11H16ClNO3 |
Synonyms |
Zeamatin |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Zeamatin
Gene Identification, Cloning, and Sequence Analysis of Zlp
The gene encoding zeamatin, designated Zlp (this compound-like protein), was identified and a cDNA clone was recovered from a mid-development seed cDNA library of Zea mays. researchgate.net Sequence analysis of the Zlp cDNA revealed that it encodes a 227-amino acid preprotein with a predicted molecular mass of 23.998 kilodaltons (kD). The sequence includes a predicted 21-amino acid signal peptide, which is inferred by alignment to other TLPs. The mature protein, following signal peptide cleavage, has a predicted molecular mass of 22.1 kD and a calculated isoelectric point (pI) of 9.1. The encoded protein is nearly identical to, but distinct from, previously characterized maize proteins such as the maize amylase inhibitor (MAI) and a 22-kD antifungal maize seed protein.
Sequence analysis also indicated the presence of 16 cysteine residues, which are characteristic of TLPs and are involved in the formation of disulfide bonds crucial for protein structure and stability. nih.gov UniProt entries for Zea mays this compound-like protein (ZLP) confirm the presence of eight disulfide bonds at specific positions within the protein sequence. A predicted Asn-linked glycosylation site was identified at residue 189 in the Zlp sequence; however, experimental analysis of ZLP expressed in heterologous systems and purified from Z. mays indicated that the protein is not glycosylated. Southern blot analysis of maize genomic DNA has provided evidence for the presence of the Zlp gene within the maize genome.
Table 1: Predicted Features of this compound (ZLP)
| Feature | Value | Source |
| Preprotein Length | 227 amino acids | |
| Predicted Preprotein Mass | 23.998 kD | |
| Predicted Signal Peptide Length | 21 amino acids | |
| Predicted Mature Protein Mass | 22.1 kD | |
| Calculated Isoelectric Point (pI) | 9.1 | |
| Cysteine Residues | 16 | nih.gov |
| Disulfide Bonds | 8 | nih.gov |
| Predicted Glycosylation Site | Asn-189 | |
| Observed Glycosylation | None |
Transcriptional Regulation and Expression Dynamics
The transcriptional regulation and expression patterns of the Zlp gene have been investigated, revealing insights into its role during plant development and in response to stress.
Tissue-Specific and Developmental Expression Patterns of Zlp mRNA
Expression analysis of Zlp mRNA has shown a distinct tissue-specific and developmental pattern in maize. The highest levels of Zlp mRNA expression are observed in the endosperm tissue of seeds approximately 4 weeks after pollination. researchgate.net Expression is predominantly found in the non-embryo tissues of the developing seed. Detectable levels of Zlp mRNA appear as early as 2 weeks after pollination, with a strong induction occurring by 3 weeks and peaking at 4 weeks post-pollination. While the Zlp mRNA level declines slightly during the final 4 weeks of seed development, full-length mRNA can still be detected in desiccated seeds stored for several years. The expression of the this compound-like protein (ZLP) generally correlates with the levels of its corresponding mRNA. researchgate.net
Table 2: Zlp mRNA Expression During Maize Seed Development
| Development Stage (Weeks After Pollination) | Relative Zlp mRNA Expression Level | Tissue Localization | Source |
| 2 | Detectable | Non-embryo tissues | |
| 3 | Strongly Induced | Non-embryo tissues | |
| 4 | Peak Expression | Endosperm (highest) | researchgate.net |
| 5-8 | Slightly Declining | Not specified | |
| Desiccated Seed | Detectable | Not specified |
Basal Expression Levels and Induced Responses to Biotic Stressors
In addition to its high expression in developing seeds, a low basal level of ZLP expression is also present in maize leaf tissue. wikipedia.orgresearchgate.net While abiotic stresses did not appear to appreciably induce ZLP expression in leaves, the protein is recognized as a pathogenesis-related protein, suggesting a role in the plant's response to biotic stressors. wikipedia.orgr-project.orgnih.govnih.govresearchgate.net Studies have indicated a significant change in the expression magnitude of Zlp in maize plant tissues following inoculation with the fungal pathogen Aspergillus niger. wikipedia.org Furthermore, investigations into the expression of ZLP transcripts upon contamination by various bacterial strains have demonstrated corresponding transcriptional responses of the Zlp gene to bacterial infection. nih.govnih.gov This suggests that Zlp gene expression is responsive to the presence of both fungal and bacterial pathogens.
Post-Translational Modifications and Secretory Pathway
This compound, like other secretory proteins, undergoes post-translational modifications and is processed through the secretory pathway. The presence of a signal peptide in the Zlp sequence indicates that the protein is directed into the endoplasmic reticulum (ER) as part of the secretory route. Experimental evidence supports this, as ZLP expressed in insect cells and transgenic Arabidopsis and tomato plants was secreted, with correct processing (cleavage) of the signal peptide. researchgate.net
Within the secretory pathway, proteins can undergo various modifications. Disulfide bond formation, a critical modification for many secreted proteins, occurs in the ER and is essential for the proper folding and stability of TLPs like this compound, which contains eight disulfide bonds. nih.gov While a predicted Asn-linked glycosylation site was identified, glycosylation of ZLP was not observed.
Interestingly, ZLP expressed in transgenic tomato plants was found to be partially subjected to proteolytic cleavage after residue 180. researchgate.net This cleavage resulted in a "nicked" isoform of ZLP. researchgate.net The exact mechanism responsible for this specific proteolytic event in transgenic tomato remains unknown. researchgate.net Proteolytic processing of precursor proteins can occur in various compartments of the secretory pathway, including secretory vesicles and granules. The secretion of ZLP through this pathway allows it to reach its site of action, likely in the extracellular space or cell wall, where it can exert its antifungal activity. researchgate.net
Structural Biology and Biophysical Characterization of Zeamatin
Primary Structure and Sequence Homology with Related Proteins
Zeamatin is a single polypeptide chain protein biorxiv.org. Analysis of cDNA clones has shown that a gene designated Zlp encodes a protein nearly identical to maize this compound and maize alpha-amylase/trypsin inhibitor (MAI) core.ac.uk. The mature this compound protein typically consists of approximately 200-207 amino acid residues biorxiv.orguniprot.org. A signal peptide is present in the precursor protein, which is cleaved off during processing core.ac.ukuniprot.org.
This compound shares significant sequence homology with other members of the thaumatin-like protein family psu.educore.ac.ukuniprot.orgresearchgate.net. Homology comparisons with representative TLPs reveal varying degrees of sequence identity and similarity. For instance, the this compound-like protein (ZLP) from maize shows high homology to soybean P21, with 67% identity and 81% similarity core.ac.uk. It also exhibits substantial similarity (61% identical/76% similar) to both acidic and basic TLPs from tobacco core.ac.uk. Homology with thaumatin (B217287) is reported to be around 53% psu.edu.
| Protein Name | Organism | Sequence Identity to Maize ZLP (%) | Sequence Similarity to Maize ZLP (%) |
|---|---|---|---|
| Soybean P21 | Glycine max | 67 | 81 |
| Acidic/Basic Tobacco TLPs | Nicotiana tabacum | 61 | 76 |
| Thaumatin | Thaumatococcus daniellii | ~53 | Not specified |
| Maize Alpha-Amylase/Trypsin Inhibitor | Zea mays | Nearly identical | Nearly identical |
The ZLP sequence predicts a potential Asn-linked glycosylation site at residue 189; however, studies on expressed and purified ZLP from various systems, including Zea mays, have indicated that the protein is not glycosylated core.ac.uk.
Three-Dimensional Architecture and High-Resolution Crystal Structure Analysis
The three-dimensional structure of this compound has been determined using X-ray crystallography, providing insights into its molecular architecture psu.edurcsb.orgnih.govebi.ac.uk. The crystal structure of this compound (PDB accession code 1DU5) was solved at a resolution of 2.5 Å rcsb.orgresearchgate.net.
Overall Protein Fold and Conserved Structural Motifs
A notable conserved structural feature is an acidic cleft located at the boundary between domains I and II psu.eduresearchgate.net. This cleft is formed by residues from both domains, with the bottom part consisting of a three-stranded antiparallel beta-sheet in domain I psu.edu. The residues that form this acidic cleft are well conserved among antifungal PR-5 proteins psu.eduresearchgate.net. In contrast, the corresponding region in sweet-tasting thaumatin has a basic surface psu.eduresearchgate.net.
Disulfide Bond Network and Contribution to Conformational Stability
A key feature contributing to the remarkable stability of this compound is its extensive network of disulfide bonds researchgate.netdss.go.th. This compound is stabilized by eight disulfide bonds researchgate.netdss.go.th. These disulfide bonds are formed between conserved cysteine residues within the polypeptide chain researchgate.net.
The disulfide bonds play a critical role in maintaining the correct three-dimensional structure and providing conformational stability researchgate.netresearchgate.net. This stability is particularly important for plant defense proteins like this compound, as it helps them resist degradation by proteases produced by pathogens researchgate.net. The specific pairings of the eight disulfide bonds in this compound (UniProt accession P33679) have been identified uniprot.org.
| Disulfide Bond Pairing | Residue Numbers (UniProt P33679) |
|---|---|
| Cys-Cys | 30↔226 |
| Cys-Cys | 72↔82 |
| Cys-Cys | 87↔93 |
| Cys-Cys | 139↔215 |
| Cys-Cys | 145↔198 |
| Cys-Cys | 153↔163 |
| Cys-Cys | 167↔176 |
| Cys-Cys | 177↔185 |
Surface Electrostatic Potential and Functional Topography
The surface electrostatic potential of this compound is a significant determinant of its interaction with target molecules psu.eduresearchgate.netresearchgate.net. As a member of the antifungal PR-5 proteins, this compound is characterized by the presence of a highly acidic surface cleft psu.eduresearchgate.net. This acidic nature of the cleft region is a distinguishing feature when compared to the predominantly basic surface in the corresponding region of thaumatin psu.eduresearchgate.net.
The surface electrostatic potential can be visualized, revealing the distribution of charges across the protein surface researchgate.netschrodinger.comucsb.edu. The acidic cleft is located between domains I and II and is formed by acidic residues psu.eduresearchgate.net. This specific charge distribution and topography are believed to be crucial for the protein's function, particularly its interaction with the fungal plasma membrane researchgate.net.
Determinants of Structure-Function Relationships
The biological activity of this compound, primarily its antifungal property, is intimately linked to its three-dimensional structure and biophysical characteristics psu.edufrontiersin.orgresearchgate.net. The structural similarity to other TLPs provides a basis for its classification and general function, but specific structural features dictate its particular activity.
The presence of the conserved acidic cleft is considered a key determinant of the antifungal function of this compound and other PR-5 proteins psu.eduresearchgate.net. This acidic region is hypothesized to be involved in the initial interaction with the fungal cell surface, potentially binding to specific components of the plasma membrane researchgate.net. The distinct difference in the electrostatic potential of this cleft compared to the sweet-tasting thaumatin highlights its importance in defining the protein's biological role psu.eduresearchgate.net.
The robust conformational stability conferred by the eight disulfide bonds is also critical for this compound's function researchgate.netresearchgate.net. This stability ensures that the protein maintains its active structure under potentially harsh environmental conditions or in the presence of fungal proteases researchgate.net.
This compound's mechanism of action involves permeabilizing the fungal plasma membrane, leading to the release of cellular contents and ultimately cell death dss.go.thresearchgate.net. This membrane-permeabilizing activity is a direct consequence of its structural properties and the interaction of specific regions, likely including the acidic cleft, with the lipid bilayer or membrane proteins dss.go.thresearchgate.netresearchgate.net. The precise molecular details of this interaction and pore formation are areas of ongoing research, but the structural framework of this compound provides the foundation for understanding these processes.
Biological Functions and Mechanisms of Action of Zeamatin
Antifungal Activity Spectrum
Zeamatin exhibits broad-spectrum antifungal activity against a range of fungal species, including both human and plant pathogens. nih.govsmolecule.comnih.gov Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida albicans, Neurospora crassa, and Trichoderma reesei in laboratory settings. microbiologyresearch.orgcapes.gov.brresearchgate.net While effective against many fungi, resistance has been observed in certain groups, such as Mucorales species. nih.gov Importantly, this compound's antifungal action is not mediated through the inhibition of fungal alpha-amylase or trypsin, enzymes that are either absent in fungi (trypsin) or not inhibited by this compound (fungal alpha-amylase). nih.gov
This compound directly impedes the growth of susceptible fungal pathogens. microbiologyresearch.orgcapes.gov.brresearchgate.net Research indicates that even at low concentrations, this compound can trigger the rapid release of cytoplasmic contents from fungal cells like C. albicans and N. crassa. microbiologyresearch.orgcapes.gov.brresearchgate.net Microscopic examination has corroborated these findings, showing that this compound induces the rupture of fungal hyphae, thereby compromising their structural integrity. microbiologyresearch.orgcapes.gov.brresearchgate.net Furthermore, a synergistic effect has been observed when this compound is combined with antifungal agents like nikkomycin (B1203212) Z. nih.govmicrobiologyresearch.orgresearchgate.net In agar (B569324) diffusion assays, while high concentrations of this compound alone might not inhibit C. albicans, the presence of a sub-inhibitory concentration of nikkomycin Z allows for significant growth inhibition with much lower amounts of this compound. nih.govmicrobiologyresearch.orgresearchgate.net
A fundamental aspect of this compound's antifungal mechanism is its capacity to permeabilize the plasma membrane of fungal cells. nih.govsmolecule.commicrobiologyresearch.orgcapes.gov.brresearchgate.net This disruption of membrane integrity leads to the leakage of essential cytoplasmic components, ultimately resulting in fungal cell death. smolecule.commicrobiologyresearch.orgcapes.gov.br Experiments utilizing non-metabolizable amino acids as markers have confirmed the release of intracellular substances upon this compound treatment, providing evidence of membrane damage. researchgate.net This membrane-permeabilizing activity represents a distinct mode of action compared to some other known plant defense proteins. vulcanchem.com The observation that this compound can induce permeabilization efficiently at low temperatures (e.g., 4°C) suggests that this process is unlikely to be solely dependent on enzymatic activity. nih.gov
This compound has been shown to interact with and bind to beta-1,3-glucans, which are significant structural polysaccharides found within the cell walls of fungi. nih.govnih.govfrontiersin.org The binding of this compound to specific sites on fungal cell wall beta-1,3-glucans is hypothesized to be a potential initial step that precedes the protein's action on the cell membrane. nih.gov Conversely, this binding to beta-1,3-glucans in the fungal cell wall could also potentially interfere with or compete against the process of plasma membrane alteration. nih.gov The composition and properties of the fungal cell wall are known to influence the activity of TLPs such as this compound. nih.gov Some research suggests that certain fungal cell wall components, including phosphomannans, may play a role in facilitating the toxic effects of PR-5 proteins. researchgate.net
Enzyme Inhibitory Activities
Beyond its direct antifungal effects, this compound is also recognized for its ability to inhibit the activity of specific enzymes. nih.govsmolecule.comnih.gov
This compound functions as an inhibitor of insect alpha-amylase. nih.govnih.govtandfonline.comtandfonline.comcabidigitallibrary.org This inhibitory effect is particularly pronounced against alpha-amylase sourced from insects like Tribolium castaneum, with reported inhibition levels around 95% in some studies. nih.gov While it shows a modest inhibitory effect (approximately 30%) on Bacillus alpha-amylase, this compound does not inhibit alpha-amylase from mammalian sources (such as human saliva or porcine pancreas) or from barley malt. nih.gov This selective inhibition of insect alpha-amylase, without affecting mammalian alpha-amylase, appears to be a characteristic that distinguishes this compound from certain other thaumatin-like proteins. nih.govvulcanchem.comtandfonline.com This property likely contributes to maize's natural defense strategy against herbivorous insects by impairing their ability to digest starch. smolecule.comtandfonline.comcabidigitallibrary.org
This compound has also been demonstrated to inhibit mammalian trypsin activity. nih.govsmolecule.comnih.govasm.org However, achieving significant inhibition typically requires relatively high molar concentrations or ratios of this compound to the enzyme. nih.govnih.govasm.org For example, a study showed that a 100:1 molar ratio of this compound to trypsin resulted in approximately 62% inhibition, whereas a 30:1 ratio yielded only around 29% inhibition, and lower ratios (10:1 or 1:1) had negligible effects. nih.gov The necessity for high concentrations suggests that this inhibitory effect on mammalian trypsin may not be clinically significant at typical therapeutic levels. nih.govnih.gov The inhibition of mammalian trypsin activity is another feature that sets this compound apart from some other proteins within the PR-5 family. nih.gov
Data Tables
Here are illustrative data tables summarizing some of the research findings:
| Fungal Species | Inhibition in Suspension Culture | Hyphal Rupture Observed | Synergistic Activity with Nikkomycin Z |
| Candida albicans | Yes | Yes | Yes |
| Neurospora crassa | Yes | Yes | Not specified in search results |
| Trichoderma reesei | Yes | Not specified in search results | Not specified in search results |
| Mucorales species | No | Not specified in search results | Not specified in search results |
| Enzyme Source | Enzyme Type | Inhibition Level (Example) | Molar Ratio for Inhibition (Example) |
| Tribolium castaneum | Alpha-Amylase | ~95% | Not specified with percentage |
| Bacillus sp. | Alpha-Amylase | ~30% | Not specified with percentage |
| Human saliva | Alpha-Amylase | No Inhibition | Not applicable |
| Porcine pancreas | Alpha-Amylase | No Inhibition | Not applicable |
| Barley malt | Alpha-Amylase | No Inhibition | Not applicable |
| Mammalian | Trypsin | ~62% | 100:1 (this compound:Trypsin) |
| Mammalian | Trypsin | ~29% | 30:1 (this compound:Trypsin) |
| Mammalian | Trypsin | Minimal/No Inhibition | 10:1 or 1:1 (this compound:Trypsin) |
Role in Plant Endogenous Defense Systems
This compound plays a significant role in the endogenous defense systems of plants, particularly maize, contributing to both constitutive and induced resistance against pathogens and potentially herbivores smolecule.comuniprot.orgnihs.go.jpnih.govwikipedia.org. Its classification as a pathogenesis-related protein underscores its involvement in plant immunity smolecule.comuniprot.orgnih.gov.
Contribution to Constitutive Plant Defense Mechanisms
Constitutive defenses are those that are always present in the plant, regardless of immediate attack nih.govwikipedia.orgfrontiersin.org. This compound is found at high concentrations in maize seeds, suggesting a role in protecting these vital structures from fungal infection during storage and germination apsnet.orgresearchgate.net. This presence in unchallenged tissues aligns with the concept of a constitutive defense mechanism wikipedia.org. The accumulation of defense-related proteins like this compound in storage organs provides a baseline level of protection against potential threats nihs.go.jpapsnet.org.
Participation in Induced Plant Resistance Pathways
Induced resistance pathways are activated in response to pathogen attack or other stressors, leading to an enhanced defense state nih.govfrontiersin.orgmdpi.comapsnet.orgfrontiersin.org. While this compound is constitutively present in seeds, its gene expression can also be induced in stressed leaf tissue, indicating its participation in induced defense responses core.ac.uknih.gov.
Pathogen attack in maize can lead to the coordinated activation of defense-related genes, including those encoding PR proteins like PR-1 and PR-5 (to which this compound belongs) apsnet.org. This induction is often more rapid and stronger in incompatible interactions (where the plant is resistant) compared to compatible interactions (where the plant is susceptible) apsnet.org.
The induction of PR proteins, including thaumatin-like proteins, is a characteristic feature of systemic acquired resistance (SAR), a type of induced resistance that provides broad-spectrum protection throughout the plant following a localized infection nih.govmdpi.comapsnet.orgfrontiersin.org. While SAR is often associated with salicylic (B10762653) acid signaling, other induced resistance pathways, such as induced systemic resistance (ISR) triggered by beneficial microbes, can involve jasmonic acid and ethylene (B1197577) signaling mdpi.comfrontiersin.org. The induction of this compound expression in response to stress suggests its integration into these complex signaling networks that orchestrate plant defense responses core.ac.uknih.gov.
The dual functionality of this compound, with both antifungal and enzyme inhibitory activities, further highlights its potential multifaceted role in induced resistance, providing defense against both microbial pathogens and herbivorous pests that may attack the plant smolecule.comnih.govnih.govasm.org.
Data Tables
| Property | Value/Observation | Source(s) |
| Molecular Weight | ~22 kDa | researchgate.netnih.govmicrobiologyresearch.orgapsnet.orgoup.com |
| Source Plant | Zea mays (Maize) | smolecule.comresearchgate.netnih.govapsnet.orgdss.go.th |
| Protein Family | Thaumatin-like protein (TLP), Pathogenesis-Related protein (PR-5) | smolecule.comuniprot.orgresearchgate.netnihs.go.jpnih.govnih.gov |
| Primary Activity | Antifungal | smolecule.comuniprot.orgnih.govmicrobiologyresearch.orgapsnet.orgresearchgate.net |
| Fungal Targets | Candida albicans, Neurospora crassa, Trichoderma reesei, Alternaria solani | smolecule.comuniprot.orgmicrobiologyresearch.orgnih.govresearchgate.net |
| Mechanism Highlight | Membrane permeabilization | smolecule.commicrobiologyresearch.orgresearchgate.netdss.go.thcapes.gov.brapsnet.org |
| Additional Activity | Inhibition of insect α-amylase and mammalian trypsin | smolecule.comnih.govnih.govasm.org |
| Organism/Enzyme Target | This compound Activity | Source(s) |
| Candida albicans | Inhibits growth | smolecule.commicrobiologyresearch.orgnih.govresearchgate.net |
| Neurospora crassa | Inhibits growth | smolecule.commicrobiologyresearch.orgnih.govresearchgate.net |
| Trichoderma reesei | Inhibits growth | microbiologyresearch.orgnih.govresearchgate.net |
| Alternaria solani | Marginal inhibition | uniprot.orgnih.gov |
| Insect α-amylase | Inhibits activity | smolecule.comnih.govnih.govasm.org |
| Mammalian trypsin | Inhibits activity | smolecule.comnih.govnih.govasm.org |
| Fungal α-amylase | Does not inhibit | nih.gov |
| Human α-amylase | Does not inhibit | nih.govasm.org |
Comparative Analysis and Evolutionary Context of Zeamatin
Homology and Functional Divergence within the Thaumatin-Like Protein (PR-5) Family
Thaumatin-like proteins (TLPs), including Zeamatin, constitute the PR-5 family, one of the 17 distinct families of pathogenesis-related proteins in plants. researchgate.netjetir.org These proteins share significant sequence similarity with thaumatin (B217287), a sweet-tasting protein originally isolated from the fruit of Thaumatococcus daniellii. jetir.orgresearchgate.netfspublishers.org The classification of TLPs into the PR-5 family is based on this sequence homology. researchgate.net
Despite their structural similarities, TLPs exhibit functional divergence. While many PR-5 proteins, including this compound, are known for their antifungal properties, other members of the family have different or additional functions. This divergence is reflected in variations in their biological activities and target organisms. For instance, osmotin, another TLP, accumulates in response to osmotic stress and exhibits antifreeze activity in addition to antifungal properties. researchgate.net Permeatins, found in cereal seeds, are also antifungal TLPs. researchgate.net
Structural studies, such as the crystal structure analysis of this compound, have revealed the conserved structural features of PR-5 proteins, including the presence of 16 conserved cysteine residues forming eight disulfide bonds. jetir.orgfspublishers.org These disulfide bridges contribute to the stability of the protein structure. Despite this conserved core structure, variations in surface-exposed loops can lead to functional differences among PR-5 members. researchgate.net
Data on sequence similarity and functional properties highlight the evolutionary relationships and divergence within the PR-5 family. While high sequence similarity exists, subtle differences can lead to distinct biological activities.
Functional Distinctions from Other Thaumatin Family Members (e.g., Sweetness, Enzyme Inhibition)
A key distinction within the thaumatin family is the sweet taste characteristic of thaumatin itself, which is intensely sweet, approximately 100,000 times sweeter than sucrose (B13894) on a molar basis. invivochem.com In contrast, this compound is not known to possess sweetening properties. This functional difference is significant, as both proteins share structural homology and belong to the same protein family. researchgate.net
Beyond sweetness, PR-5 proteins, including this compound, can exhibit other functional distinctions, such as enzyme inhibitory activities. While this compound is primarily recognized for its antifungal activity through membrane permeabilization, some studies have indicated that this compound can inhibit insect α-amylase and mammalian trypsin activities in vitro. eurekaselect.comnih.gov However, other research specifically comparing this compound to a bifunctional trypsin/α-amylase inhibitor from corn seeds, which shares a similar N-terminal sequence with this compound, found that this compound did not inhibit either α-amylase or trypsin activities. apsnet.org This highlights that even within closely related proteins from the same plant, functional outcomes can differ.
Other PR-5 proteins have been shown to possess β-1,3-glucanase activity, which contributes to their antifungal properties by degrading a major component of fungal cell walls. researchgate.netfspublishers.orgnih.gov While some TLPs exhibit this enzymatic activity, it is not a universal feature across the entire PR-5 family, and the primary antifungal mechanism of this compound is reported to be membrane permeabilization. jetir.orgresearchgate.netfspublishers.orgnih.gov
The functional diversity within the thaumatin family, from sweetness to antifungal action and potential enzyme inhibition, underscores the evolutionary adaptation of these proteins to serve various roles in plants.
Comparison with Other Classes of Plant Pathogenesis-Related (PR) Proteins (e.g., Chitinases, Glucanases, Ribosome-Inactivating Proteins)
This compound and other PR-5 proteins are part of a broader array of plant pathogenesis-related proteins that collectively contribute to plant defense against pathogens. These PR proteins are classified into distinct families based on their sequence similarity, serological relationships, and enzymatic properties. nihs.go.jp
Other major classes of PR proteins include:
PR-2 (β-1,3-Glucanases): These enzymes hydrolyze β-1,3-glucans, which are major structural components of fungal cell walls. jetir.orgnih.gov This enzymatic activity weakens the fungal cell wall, leading to osmotic lysis. nih.gov
PR-3, PR-4, PR-8, and PR-11 (Chitinases): These proteins are endochitinases that cleave chitin (B13524), another primary component of fungal cell walls and insect exoskeletons. jetir.orgnih.govijbs.com Similar to glucanases, chitinases contribute to the weakening and lysis of fungal cells. nih.govcigb.edu.cu
Ribosome-Inactivating Proteins (RIPs): RIPs are enzymes that inhibit protein synthesis by acting as rRNA N-glycosylases, cleaving a specific adenine (B156593) base from the ribosomal RNA. mdpi.comwikipedia.org This activity leads to the irreversible inactivation of ribosomes and consequently, cell death. mdpi.com
While chitinases and glucanases directly target fungal cell wall components through enzymatic hydrolysis, this compound and many other PR-5 proteins exert their antifungal effect primarily through membrane permeabilization. jetir.orgresearchgate.netfspublishers.orgnih.gov This involves disrupting the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death. jetir.orgresearchgate.netfspublishers.orgnih.gov
Although their primary mechanisms differ, PR proteins can act synergistically to enhance plant defense. For example, the combined expression of chitinases and glucanases has been shown to be more effective in disease prevention than either enzyme alone. nih.govcigb.edu.cu Similarly, some studies suggest that β-1,3-glucanases can enhance the antifungal effect of chitinases. researchgate.net While direct synergistic effects of this compound with chitinases or glucanases are not as extensively documented as the synergy between chitinases and glucanases, the presence of multiple PR protein families with distinct modes of action provides a layered defense system in plants.
The functional distinctions among these PR protein families are summarized in the table below:
| PR Family | Type Member | Primary Function(s) | Mechanism of Action |
| PR-2 | Tobacco PR-2 | Antifungal | Hydrolyzes β-1,3-glucans in fungal cell walls. nih.gov |
| PR-3 | Tobacco P, Q | Antifungal, Insecticidal | Hydrolyzes chitin in fungal cell walls/insect exoskeletons. nih.gov |
| PR-5 | Tobacco S, Osmotin | Antifungal, Osmotic stress tolerance, Antifreeze | Membrane permeabilization, potential enzyme inhibition. jetir.orgresearchgate.netfspublishers.orgnih.gov |
| RIP | Various plant RIPs | Inhibition of protein synthesis, Antiviral, Antifungal | rRNA N-glycosylase activity, inactivates ribosomes. mdpi.comwikipedia.org |
This comparative analysis highlights that while this compound and other PR-5 proteins share structural homology and contribute to plant defense, they possess distinct functional characteristics and mechanisms of action compared to other PR protein families like chitinases, glucanases, and ribosome-inactivating proteins.
Advanced Research Methodologies for Zeamatin Studies
Protein Purification Strategies and Biochemical Characterization Techniques
Effective purification of Zeamatin is the foundational step for its detailed biochemical characterization. This compound has been successfully purified from maize seeds and meal using a combination of chromatographic techniques. Initial steps typically involve buffer extraction of the plant material. This is often followed by ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein fraction. Subsequent purification commonly utilizes ion-exchange chromatography, such as weak cation-exchange chromatography, and high-performance liquid chromatography (HPLC), particularly using C-18 reverse-phase columns, to achieve high purity rcsb.orgebi.ac.ukuniprot.org.
Biochemical characterization techniques are then employed to confirm the identity and analyze the properties of the purified protein. N-terminal amino acid sequencing is used to verify the protein sequence against known this compound sequences rcsb.org. Immunoblots utilizing anti-zeamatin antibodies provide further confirmation of its identity rcsb.org. SDS-PAGE (Sodium dodecyl sulfate–polyacrylamide gel electrophoresis) is routinely used to determine the molecular weight of the purified protein, consistently reported around 22 kDa ebi.ac.ukuniprot.org. Bioautography is a technique used to assess the antifungal potency of the purified protein directly on a chromatogram or gel rcsb.org. Additional biochemical tests have shown that this compound does not possess chitinase, 1,3-β-glucanase, or ribosome-inactivating protein activities, distinguishing it from other plant defense proteins ebi.ac.uk. Glycosylation of this compound has also been assessed as part of its biochemical characterization nih.gov.
Molecular Cloning and Gene Expression Analysis (e.g., RT-qPCR, Transgenic Expression)
Molecular cloning techniques have been instrumental in identifying and characterizing the gene encoding this compound, often referred to as a this compound-like protein (Zlp). A cDNA clone corresponding to a basic thaumatin-like protein from Zea mays has been recovered from seed cDNA libraries nih.govdntb.gov.ua. This gene, Zlp, has been found to encode a protein highly similar to maize this compound and an alpha-amylase/trypsin inhibitor nih.govdntb.gov.ua.
Gene expression analysis provides insights into the spatial and temporal regulation of the Zlp gene. Techniques such as Northern blotting and quantitative real-time PCR (RT-qPCR) have been used to study Zlp mRNA levels nih.govpdbj.org. These studies have shown that Zlp expression is particularly high in the endosperm tissue of developing seeds nih.govdntb.gov.ua. A low basal level of expression has also been detected in leaf tissue, which is not significantly induced by abiotic stresses nih.gov.
Transgenic expression studies have been conducted to investigate the function of the this compound protein in different biological systems. The Zlp gene, including its signal peptide, has been expressed in heterologous systems such as insect cells and transgenic plants like Arabidopsis and tomato nih.govdntb.gov.ua. These studies have demonstrated that the heterologously expressed protein is secreted and retains its antifungal activity nih.govdntb.gov.ua. RT-qPCR is a standard method for quantifying gene expression levels in these studies, often employing the comparative CT method (2-ΔΔCt) to determine relative expression pdbj.orgnih.govuniprot.org.
High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
Determining the three-dimensional structure of this compound at high resolution is crucial for understanding its mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray crystallography involves obtaining highly ordered protein crystals and then diffracting X-rays through them to determine the electron density map, from which atomic coordinates can be derived. The crystal structure of this compound (PDB ID 1DU5) has been determined using X-ray diffraction, providing atomic-level details of its structure rcsb.org. This technique is particularly powerful for obtaining high-resolution structures of proteins.
NMR spectroscopy is another powerful technique that provides information about the structure and dynamics of proteins, often in solution. While typically providing lower resolution compared to X-ray crystallography for large proteins, NMR can offer unique insights into protein flexibility and interactions in a more native-like environment. Structural studies using NMR have also been performed on this compound. The combination of both X-ray crystallography and NMR data can offer a more comprehensive understanding of protein structure and function.
Quantitative Functional Assays for Antifungal Efficacy and Enzyme Inhibition
Quantitative functional assays are essential for evaluating the biological activities of this compound, specifically its antifungal efficacy and enzyme inhibition properties.
Antifungal efficacy is typically assessed by measuring the inhibition of fungal growth or spore germination in the presence of this compound. Assays have been performed against a range of fungal pathogens, including Candida albicans, Neurospora crassa, Trichoderma reesei, and Alternaria solani ebi.ac.uknih.govdntb.gov.ua. These assays can be conducted in liquid cultures or on solid media ebi.ac.uk. A notable characteristic used in assays is this compound's synergistic activity with compounds like nikkomycin (B1203212) against C. albicans, where the combined effect is greater than the sum of their individual effects ebi.ac.uknih.gov. Bioautography also serves as a functional assay to visualize antifungal activity rcsb.org.
In addition to its antifungal role, this compound has been shown to possess enzyme inhibitory activities. Quantitative assays have demonstrated that this compound can inhibit insect alpha-amylase and mammalian trypsin activities uniprot.org. These activities are assessed using spectrophotometric assays that measure the reduction in enzyme activity by monitoring the cleavage of a specific substrate, such as N-α-benzyol-l-arginine ethyl ester (BAEE) for trypsin uniprot.org. Importantly, studies have indicated that this compound does not inhibit fungal alpha-amylase or human alpha-amylase, suggesting specificity in its enzyme inhibition profile uniprot.org.
Biotechnological and Agricultural Research Applications of Zeamatin
Genetic Engineering of Crop Plants for Enhanced Fungal Resistance
Genetic engineering approaches have explored the potential of introducing antifungal genes, including those encoding thaumatin-like proteins (TLPs) to which Zeamatin belongs, into crop plants to enhance their resistance to fungal pathogens. cas.czdntb.gov.uatandfonline.com The rationale behind this strategy is to equip plants with endogenous defense mechanisms that can directly combat fungal infections. Research has demonstrated that the expression of thaumatin (B217287) genes can confer enhanced resistance against fungal diseases in transgenic plants. cas.cz For instance, transgenic tobacco plants expressing a thaumatin gene showed increased resistance and delayed disease symptoms when challenged with Pythium aphanidermatum and Rhizoctonia solani. cas.cz Leaf extracts from these transgenic plants effectively inhibited the mycelial growth of these pathogenic fungi in vitro. cas.cz
Studies have also investigated the characterization and expression of antifungal this compound-like protein (Zlp) genes from Zea mays. dntb.gov.ua Overexpression of thaumatin-like proteins in transgenic tomato plants has been shown to confer enhanced resistance to Alternaria solani. dntb.gov.ua Similarly, stable integration and expression of plant defensins, another class of antifungal proteins, in tomato have conferred resistance to Fusarium wilt. dntb.gov.ua These findings highlight the potential of utilizing this compound-like proteins through genetic engineering to improve fungal resistance in various crops.
The strategies for enhancing fungal resistance in plants through genetic engineering often involve targeting potential candidate genes and gene products involved in plant defense against fungi. frontiersin.org Recent advancements in genome editing technologies, such as CRISPR/Cas9, offer precise methods for modifying susceptibility genes in crop species to enhance resistance to fungal and bacterial diseases. frontiersin.orgmdpi.com
Development of Heterologous Expression Systems for Recombinant this compound Production
The production of recombinant proteins, including antifungal proteins like this compound, through heterologous expression systems is a crucial aspect of their potential application in agriculture. Heterologous expression involves the expression of a gene in a host organism that does not naturally contain that gene. wikipedia.orgnexusacademicpublishers.com This allows for the production of proteins in controlled environments and potentially at larger scales than extraction from native sources.
Various host systems can be utilized for heterologous expression, including bacteria, yeast, mammalian cells, and plant cells. wikipedia.orgnexusacademicpublishers.com Bacterial systems, such as Escherichia coli, are widely used due to their rapid growth and ease of genetic manipulation, offering a low-cost medium for production. wikipedia.orgnexusacademicpublishers.comresearchgate.net However, limitations can include intracellular accumulation of the recombinant protein, potential for improper folding, lack of post-transcriptional modifications, and product degradation. wikipedia.orgnexusacademicpublishers.comresearchgate.net
Yeast systems, such as Pichia pastoris and Saccharomyces cerevisiae, are also employed and can offer advantages in protein folding and post-translational modifications compared to bacterial systems. nexusacademicpublishers.comresearchgate.net Filamentous fungi are another option, known for their high-level secretion of enzymes, which can be beneficial for recombinant protein production. nexusacademicpublishers.com Plant expression systems are also being evaluated as potentially inexpensive sources for recombinant protein production. scispace.com
The selection of an appropriate heterologous expression system for this compound production depends on factors such as the desired yield, purity, bioactivity, and the physicochemical characteristics of the protein. nexusacademicpublishers.comresearchgate.net Optimizing expression procedures and host strains is an ongoing area of research to improve the efficiency and scalability of recombinant protein production for agricultural applications. researchgate.netfrontiersin.org
Integration into Crop Improvement Programs for Biotic Stress Tolerance
Integrating this compound-based strategies into crop improvement programs holds significant potential for enhancing biotic stress tolerance, particularly against fungal pathogens. Biotic stresses, including fungal diseases, are major contributors to crop yield losses globally. frontiersin.org Developing crop varieties with improved resistance is crucial for ensuring food security and sustainability. frontiersin.orgnih.govfrontiersin.org
Traditional breeding methods for improving stress tolerance can be challenging due to the complex genetic basis of these traits. mdpi.com Biotechnological tools, such as genetic engineering and marker-assisted selection (MAS), offer accelerated approaches for introducing desirable traits like fungal resistance into elite crop varieties. frontiersin.orgmdpi.comnih.gov
The knowledge gained from studying this compound's antifungal activity and the development of transgenic plants expressing antifungal proteins can be directly applied in crop improvement programs. By introducing this compound genes or genes encoding functionally similar proteins, breeders can develop new crop lines with enhanced inherent resistance to key fungal diseases. cas.czdntb.gov.uatandfonline.com This can lead to a reduction in the reliance on chemical fungicides, contributing to more sustainable agricultural practices. abrinternationaljournal.org
Furthermore, understanding the molecular mechanisms underlying plant-pathogen interactions and the role of proteins like this compound in plant defense is vital for developing broad-spectrum strategies applicable for improving stress tolerance in crops. frontiersin.orgnih.gov Integrating genomic and phenotypic data can help identify genetic components associated with resistance or tolerance, facilitating their incorporation into breeding programs. frontiersin.orgiaea.org
Exploration for Novel Biocontrol Agents in Sustainable Agriculture
This compound's potent antifungal activity makes it a candidate for exploration as a novel biocontrol agent in sustainable agriculture. Biocontrol agents, which include beneficial microorganisms like bacteria and fungi or their products, offer environmentally friendly alternatives to synthetic chemical pesticides for managing plant diseases and pests. abrinternationaljournal.orgfrontiersin.orgmdpi.com
The direct application of this compound as a protein or the use of microorganisms engineered to produce this compound could provide a targeted approach to control fungal pathogens in the field. This aligns with the principles of sustainable agriculture, which aim to minimize the negative environmental impact of farming while maintaining productivity. abrinternationaljournal.orgfrontiersin.org
Research into novel biocontrol agents often involves exploring the diverse array of eco-friendly microbes and their biologically active compounds. abrinternationaljournal.org this compound, as a naturally occurring antifungal protein from maize, fits within this scope. Its membrane-permeabilizing activity against fungi suggests its potential for direct application or as a component in bioformulations. researchgate.net
Studies on other biocontrol agents, such as certain bacteria and fungi, have demonstrated their effectiveness in suppressing plant pathogens through various mechanisms, including antibiosis and competition for resources. abrinternationaljournal.orgmdpi.com The exploration of this compound as a biocontrol agent would involve evaluating its efficacy against a range of agronomically important fungal pathogens under various environmental conditions.
Furthermore, the development of bioformulations containing this compound or this compound-producing microorganisms would be a key step towards its practical application in sustainable agriculture. informaticsjournals.co.in This approach could offer a less toxic and more flexible alternative to conventional fungicides, contributing to healthier soil ecosystems and reduced chemical residues in food. abrinternationaljournal.org
Data Tables:
| Application Area | Key Approach | Example/Finding | Source(s) |
| Genetic Engineering for Fungal Resistance | Introducing antifungal protein genes into crops | Transgenic tobacco expressing thaumatin gene showed enhanced resistance to Pythium aphanidermatum and Rhizoctonia solani. cas.cz | cas.cz |
| Characterization and expression of Zlp genes | Studies on antifungal this compound-like protein (Zlp) genes from Zea mays. dntb.gov.ua | dntb.gov.ua | |
| Overexpression of TLPs in transgenic plants | Transgenic tomato overexpressing thaumatin-like protein showed enhanced resistance to Alternaria solani. dntb.gov.ua | dntb.gov.ua | |
| Heterologous Expression for Recombinant Production | Utilizing different host systems (bacteria, yeast, plants) | Exploration of various host systems for recombinant protein production. wikipedia.orgnexusacademicpublishers.com Bacterial systems like E. coli are commonly used. wikipedia.orgnexusacademicpublishers.comresearchgate.net | wikipedia.orgnexusacademicpublishers.comresearchgate.net |
| Optimizing expression procedures and host strains | Ongoing research to improve efficiency and scalability of recombinant protein production. researchgate.netfrontiersin.org | researchgate.netfrontiersin.org | |
| Integration into Crop Improvement Programs | Incorporating antifungal traits into breeding programs | Utilizing genetic engineering and MAS for accelerated introduction of resistance traits. frontiersin.orgmdpi.comnih.gov | frontiersin.orgmdpi.comnih.gov |
| Developing varieties with enhanced inherent resistance | Potential to develop new crop lines with improved resistance to fungal diseases by introducing this compound genes. cas.czdntb.gov.uatandfonline.com | cas.czdntb.gov.uatandfonline.com | |
| Exploration for Novel Biocontrol Agents | Direct application of this compound or use of this compound-producing microorganisms | Potential for this compound as an environmentally friendly alternative to chemical pesticides. abrinternationaljournal.orgfrontiersin.org | abrinternationaljournal.orgfrontiersin.org |
| Evaluation of efficacy against fungal pathogens | Need to evaluate this compound's effectiveness against various agronomically important fungi. | ||
| Development of bioformulations | Key step for practical application in sustainable agriculture. informaticsjournals.co.in | informaticsjournals.co.in |
Q & A
Q. What experimental approaches are used to characterize Zeamatin's antifungal activity?
this compound's antifungal activity is typically assessed through membrane permeabilization assays , where its ability to lyse fungal hyphae is quantified using spectrophotometric measurements of cellular content leakage . Bioautography is another critical method, involving separation of proteins via SDS-PAGE, transfer to fungal-spore-inoculated agar plates, and visualization of growth inhibition zones . Additionally, minimum inhibitory concentration (MIC) assays against pathogens like Botrytis cinerea and Fusarium graminearum are employed to determine efficacy across fungal species .
Q. How is this compound's three-dimensional structure determined, and what insights does it provide?
this compound's structure is resolved using X-ray crystallography , revealing a β-sheet-rich fold with structural homology to thaumatin, a pathogenesis-related (PR-5) protein . This structural analysis highlights conserved disulfide bonds critical for stability and antifungal function. Comparative studies with thaumatin suggest evolutionary divergence in surface charge distribution, explaining this compound's unique membrane-targeting mechanism .
Advanced Research Questions
Q. How does this compound's dual inhibition of trypsin and α-amylase activities impact its role in plant defense mechanisms?
While this compound primarily acts as an antifungal agent, its inhibition of trypsin (IC₅₀ = 0.5 µM) and α-amylase (IC₅₀ = 2.8 µM) complicates its functional interpretation . Methodologically, enzyme kinetics assays (e.g., Michaelis-Menten analysis with p-nitrophenyl substrates) are used to distinguish between direct inhibition and competitive binding. This dual activity may reflect evolutionary adaptation to deter both fungal pathogens and insect herbivores, though in planta studies are needed to validate this hypothesis .
Q. What methodologies are employed to study this compound's role in aflatoxin resistance in maize kernels?
Key approaches include:
- Quantitative Trait Locus (QTL) mapping to link this compound expression levels with reduced aflatoxin accumulation in resistant maize lines .
- Proteomic profiling (e.g., 2D gel electrophoresis and LC-MS/MS) to correlate this compound abundance with other defense proteins like RIPs (ribosome-inactivating proteins) and PR-10 .
- Imbibition experiments , where susceptible kernels soaked in this compound-containing solutions show 40–60% reduction in Aspergillus flavus colonization, confirming its role in post-germination defense .
Q. How do researchers address contradictions in this compound's enzymatic inhibition profiles across different studies?
Discrepancies (e.g., absence of chitinase/glucanase activity in some studies vs. trypsin inhibition in others ) are resolved through:
- Species-specific assays : Testing this compound against enzymes from diverse organisms (e.g., insect vs. mammalian α-amylases) to identify selectivity .
- Structural mutagenesis : Modifying residues in the thaumatin-like domain (e.g., Glu-58) to isolate antifungal activity from enzymatic inhibition .
- Context-dependent expression analysis : Monitoring this compound levels during seed aging, where its antifungal activity declines despite stable protein content, suggesting post-translational modifications or co-factor requirements .
Methodological Recommendations
- For structural studies , combine X-ray crystallography with molecular dynamics simulations to explore conformational changes during membrane interaction .
- In plant-pathogen interaction studies , use RNAi knockdown lines to isolate this compound's contribution from other PR proteins .
- Address enzymatic inhibition contradictions via isothermal titration calorimetry (ITC) to measure binding affinities under varying pH and ionic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
